molecular formula C9H14N5O15P3 B012100 5-Azidouridine-5'-triphosphate CAS No. 105518-68-1

5-Azidouridine-5'-triphosphate

Cat. No.: B012100
CAS No.: 105518-68-1
M. Wt: 525.15 g/mol
InChI Key: DYVGSULTDVJPTN-UNGCPHIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azidouridine-5'-triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C9H14N5O15P3 and its molecular weight is 525.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibition of DNA Polymerases : It inhibits DNA polymerases alpha, delta, and epsilon, thereby potentially limiting DNA replication in cells treated with azidothymidine triphosphate (Nickel et al., 1992).

  • Chemotherapy for Hepatitis B : The compound inhibits RNA-directed viral DNA replication, offering possibilities for chemotherapy in human hepatitis B (Tsibinogin et al., 1989).

  • Inhibitor of Reverse Transcriptase : It is a potent inhibitor of reverse transcriptase and also inhibits the activities of DNA polymerase gamma and DNA polymerase I (Ono et al., 1989).

  • HIV Treatment : It serves as a potent and highly selective inhibitor of human and simian immunodeficiency virus reverse transcriptases (Eriksson et al., 1989).

  • Leukemia Research : It inhibits the incorporation of certain nucleotides into DNA, causing cytotoxicity and inhibiting cell growth in leukemia cells (Li et al., 1970).

  • Targeting NRTIs to the Brain : AZTTP nanoformulation can be used for targeting active NRTIs to the brain, helping to treat NeuroAIDS (Saiyed et al., 2009).

  • Inhibition of Ribonucleotide Reductase : It is a potent inhibitor of RRM2 in acute myeloid leukemia, suggesting its broader clinical use (Aimiuwu et al., 2012).

  • Cancer Treatment : The AZTTP/nanogel formulation shows enhanced cytotoxicity in breast cancer cell lines, indicating the therapeutic potential of nucleoside analogues in cancer treatment (Vinogradov et al., 2005).

Mechanism of Action

While the exact mechanism of action for 5-Azidouridine-5’-triphosphate is not specified in the search results, it’s worth noting that azacitidine, a similar pyrimidine nucleoside analogue, incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis .

Future Directions

The novel triazole adducts at the 2- or 8-position of adenine or 5-position of uracil rings induce fluorescence properties which were used for direct imaging in MCF-7 cancer cells without the need for traditional fluorogenic reporters . This suggests potential utility for dynamic measuring and tracking of signaling events inside single living cancer cells, and possibly in more complex systems such as tissues and living animals .

Properties

IUPAC Name

[[(2R,3S,4R,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O15P3/c10-13-12-3-1-14(9(18)11-7(3)17)8-6(16)5(15)4(27-8)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,4-6,8,15-16H,2H2,(H,22,23)(H,24,25)(H,11,17,18)(H2,19,20,21)/t4-,5-,6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVGSULTDVJPTN-UNGCPHIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N5O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147167
Record name 5-Azidouridine-5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105518-68-1
Record name 5-Azidouridine-5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105518681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Azidouridine-5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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